Ethyl 2-chloro-6-(4-methylphenyl)nicotinate
Overview
Description
Ethyl 2-chloro-6-(4-methylphenyl)nicotinate is an organic compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.734 g/mol . It is categorized as an ester and is primarily used in research and industrial applications . This compound is known for its unique chemical structure, which includes a nicotinate core substituted with a chloro group and a 4-methylphenyl group.
Mechanism of Action
Target of Action
Related compounds such as methyl nicotinate are known to act as peripheral vasodilators .
Biochemical Pathways
Related compounds such as chromium nicotinate have been shown to be involved in the metabolism of glucose, insulin, and blood lipids
Pharmacokinetics
Its molecular formula is c15 h14 cl n o2 and it has a molecular weight of 275734 . These properties could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, but more research is needed to determine the specifics.
Result of Action
As mentioned earlier, related compounds such as Methyl nicotinate are known to act as peripheral vasodilators , which could suggest potential effects on blood flow and tissue oxygenation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-6-(4-methylphenyl)nicotinate typically involves the esterification of 2-chloronicotinic acid with ethanol in the presence of a catalyst . One common method includes heating 2-chloropyridine-3-carboxylic acid with thionyl chloride in benzene under reflux conditions, followed by the addition of ethanol . The reaction mixture is then heated further to complete the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-(4-methylphenyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
Ethyl 2-chloro-6-(4-methylphenyl)nicotinate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloronicotinate: Similar structure but lacks the 4-methylphenyl group.
Ethyl 2,4-dichloro-6-methylnicotinate: Contains an additional chloro group and a methyl group on the nicotinate core.
Properties
IUPAC Name |
ethyl 2-chloro-6-(4-methylphenyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-3-19-15(18)12-8-9-13(17-14(12)16)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEMIUGJKWDKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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